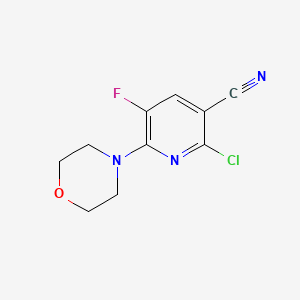![molecular formula C21H27NO3 B13635206 N-{6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene}hydroxylamine](/img/structure/B13635206.png)
N-{6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene}hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{6’-butyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene}hydroxylamine is a complex organic compound characterized by its unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{6’-butyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene}hydroxylamine typically involves multiple stepsCommon reagents used in these reactions include methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH), which facilitates the formation of the tricyclic structure .
Industrial Production Methods
the principles of green chemistry and catalysis are often employed to optimize the yield and reduce the environmental impact of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-{6’-butyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxylamine moiety, using reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-{6’-butyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-{6’-butyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene}hydroxylamine involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The hydroxylamine moiety can participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: Another spiro compound used in organic light-emitting diodes (OLEDs).
1’,3’,3’-trimethyl-6-nitrospiro[chromene-2,2’-indole]: Known for its applications in materials science.
Uniqueness
N-{6’-butyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene}hydroxylamine is unique due to its specific combination of a spiro structure with a hydroxylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C21H27NO3 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
(NZ)-N-(6-butylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine |
InChI |
InChI=1S/C21H27NO3/c1-2-3-7-15-13-20(22-23)24-19-14-18-16(12-17(15)19)8-11-21(25-18)9-5-4-6-10-21/h12-14,23H,2-11H2,1H3/b22-20- |
InChI-Schlüssel |
IDKNOVDPZHNZLG-XDOYNYLZSA-N |
Isomerische SMILES |
CCCCC1=C/C(=N/O)/OC2=C1C=C3CCC4(CCCCC4)OC3=C2 |
Kanonische SMILES |
CCCCC1=CC(=NO)OC2=C1C=C3CCC4(CCCCC4)OC3=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 7-(1H-1,2,3,4-tetrazol-1-yl)-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B13635124.png)
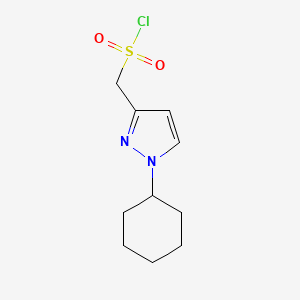
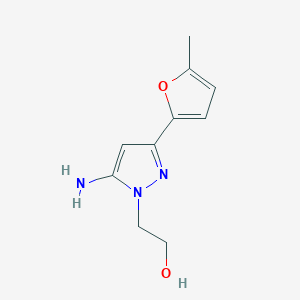
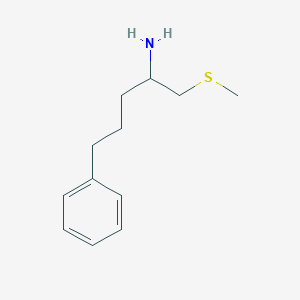
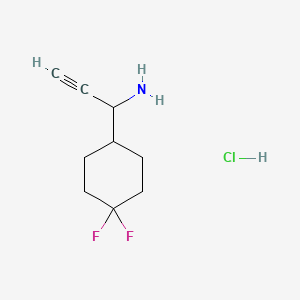
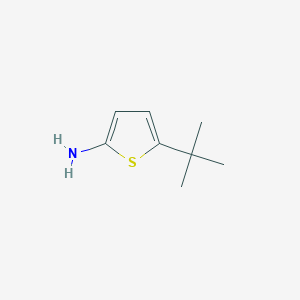
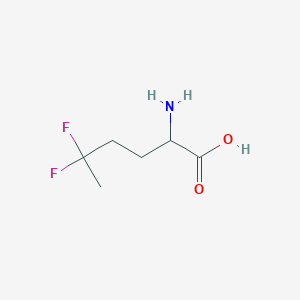
![5-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13635165.png)



